2-Heptylpropane-1,3-diol

Vue d'ensemble

Description

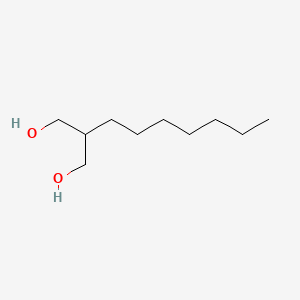

2-Heptylpropane-1,3-diol is an organic compound with the molecular formula C10H22O2. It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, where a heptyl group is attached to the second carbon of a propane-1,3-diol backbone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Heptylpropane-1,3-diol can be synthesized through various methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to an alkene, which can be achieved using reagents such as osmium tetroxide or potassium permanganate . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of heptyl-substituted alkenes. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Heptylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Reduction: The compound can be reduced to form alkanes using hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Aldehydes, ketones

Reduction: Alkanes

Substitution: Alkyl halides

Applications De Recherche Scientifique

2-Heptylpropane-1,3-diol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Heptylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects . Additionally, the compound can act as a nucleophile in chemical reactions, participating in various organic transformations .

Comparaison Avec Des Composés Similaires

1,3-Propanediol: A simpler diol with two hydroxyl groups on a three-carbon chain.

2-Methyl-1,3-propanediol: Similar structure but with a methyl group attached to the second carbon.

2,2-Dimethyl-1,3-propanediol: Contains two methyl groups attached to the second carbon, making it more sterically hindered.

Uniqueness: 2-Heptylpropane-1,3-diol is unique due to its heptyl group, which imparts distinct physical and chemical properties. This long alkyl chain increases its hydrophobicity, making it more suitable for applications in non-polar environments . Additionally, the presence of the heptyl group can influence its reactivity and interactions with other molecules, distinguishing it from simpler diols .

Activité Biologique

2-Heptylpropane-1,3-diol, a compound with the molecular formula C₈H₁₈O₂, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and possible therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₈O₂

- Molar Mass : 146.23 g/mol

- Structure : It consists of a heptyl group attached to a propane-1,3-diol backbone.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that this compound possesses moderate antibacterial properties, particularly against MRSA, which is crucial given the rising antibiotic resistance.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of this compound. The compound was tested on various human cell lines to evaluate its potential toxic effects.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 150 |

| MCF-7 | 200 |

| A549 | 180 |

The IC₅₀ values suggest that while the compound exhibits some cytotoxic effects, it may still be considered for therapeutic applications due to its relatively high IC₅₀ levels compared to other more toxic compounds.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the presence of hydroxyl groups may play a significant role in disrupting bacterial cell membranes and interfering with essential cellular processes.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

- Antibacterial Formulations : A study explored the incorporation of this compound into topical antibacterial formulations. Results showed enhanced antibacterial efficacy when combined with traditional antibiotics.

- Cosmetic Applications : Research indicated that due to its moisturizing properties and low toxicity profile, this compound could be beneficial in cosmetic formulations aimed at improving skin hydration without adverse effects.

- Pharmaceutical Development : Investigations are ongoing into the use of this compound as a potential excipient in drug delivery systems due to its biocompatibility and ability to enhance solubility for poorly soluble drugs.

Propriétés

IUPAC Name |

2-heptylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-10(8-11)9-12/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRNPYKLZFDTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280018 | |

| Record name | 2-heptylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-79-1 | |

| Record name | 2-Heptyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15105 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15105 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-heptylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.